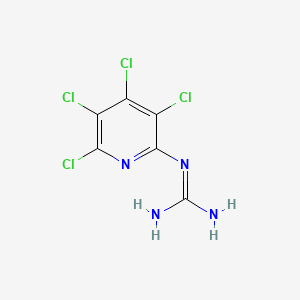
N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a tetrachloropyridine ring
Preparation Methods
The synthesis of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine typically involves the reaction of 3,4,5,6-tetrachloropyridine with guanidine derivatives. One common method is the sequential one-pot approach, which provides straightforward and efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines . This protocol features wide substrate scope and mild conditions, making it suitable for industrial production.
Chemical Reactions Analysis
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The tetrachloropyridine ring allows for substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include thioureas, isocyanides, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: This compound plays key roles in various biological functions and processes.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine can be compared with other similar compounds such as:
Debrisoquine: A derivative of guanidine used as an antihypertensive drug.
3,4,5,6-Tetrachloropyridine-2-carboxylic acid: An important intermediate used in organic synthesis and pharmaceuticals. The uniqueness of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine lies in its specific structure and the presence of the tetrachloropyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
33984-54-2 |
|---|---|
Molecular Formula |
C6H4Cl4N4 |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
2-(3,4,5,6-tetrachloropyridin-2-yl)guanidine |
InChI |
InChI=1S/C6H4Cl4N4/c7-1-2(8)4(10)13-5(3(1)9)14-6(11)12/h(H4,11,12,13,14) |
InChI Key |
WZZYSYDSQYGQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N=C(N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
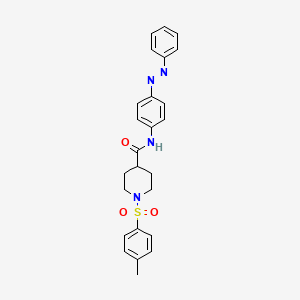
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)


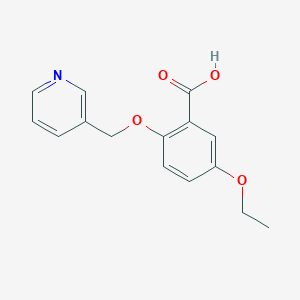
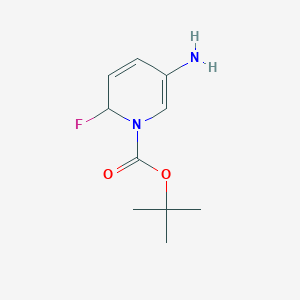
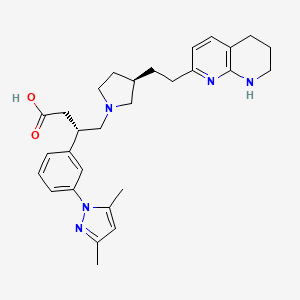
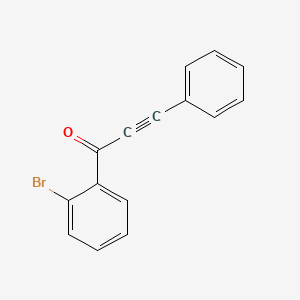

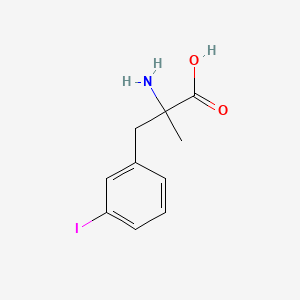
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
